1-(9-anthrylmethyl)-4-ethylpiperazine 1-(9-anthrylmethyl)-4-ethylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11394018
InChI: InChI=1S/C21H24N2/c1-2-22-11-13-23(14-12-22)16-21-19-9-5-3-7-17(19)15-18-8-4-6-10-20(18)21/h3-10,15H,2,11-14,16H2,1H3
SMILES: CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Molecular Formula: C21H24N2
Molecular Weight: 304.4 g/mol

1-(9-anthrylmethyl)-4-ethylpiperazine

CAS No.:

Cat. No.: VC11394018

Molecular Formula: C21H24N2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

1-(9-anthrylmethyl)-4-ethylpiperazine -

Specification

Molecular Formula C21H24N2
Molecular Weight 304.4 g/mol
IUPAC Name 1-(anthracen-9-ylmethyl)-4-ethylpiperazine
Standard InChI InChI=1S/C21H24N2/c1-2-22-11-13-23(14-12-22)16-21-19-9-5-3-7-17(19)15-18-8-4-6-10-20(18)21/h3-10,15H,2,11-14,16H2,1H3
Standard InChI Key QYMHHDJGISJEQN-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Canonical SMILES CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, 1-(anthracen-9-ylmethyl)-4-ethylpiperazine, reflects its structural components: a piperazine core substituted with an ethyl group at position 4 and a 9-anthrylmethyl group at position 1 . The anthracene moiety introduces aromaticity and planar rigidity, while the piperazine ring contributes basicity and conformational flexibility. Key identifiers include:

  • CAS Registry Number: 126257-22-5

  • SMILES Notation: C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)CC

  • InChI Key: XOMAHPANTKOFLM-UHFFFAOYSA-N

The anthracenylmethyl group (C14_{14}H11_{11}) is derived from anthracene, a tricyclic aromatic hydrocarbon, and is linked to the piperazine via a methylene bridge. This substitution pattern significantly influences the compound’s electronic properties, as evidenced by computational descriptors such as logP (predicted 4.12) and polar surface area (6.48 Ų) .

Spectral and Crystallographic Data

While experimental crystallographic data for 1-(9-anthrylmethyl)-4-ethylpiperazine are unavailable, analog studies on related piperazine derivatives provide indirect insights. For example, X-ray diffraction (XRD) analyses of 1-benzyl-4-carbmethoxy-1-methylpiperazine-1-ium iodide reveal a chair conformation for the piperazine ring, with substituents adopting equatorial orientations to minimize steric strain . Nuclear magnetic resonance (NMR) spectra for similar compounds show distinct signals for piperazine protons (δ 2.3–3.5 ppm) and aromatic anthracene protons (δ 7.2–8.5 ppm) . Mass spectrometry (MS) data for the parent ion (m/z 276.4) align with the molecular formula C19_{19}H20_{20}N2_{2} .

Synthetic Methodologies

General Strategies for Piperazine Functionalization

The synthesis of 1-(9-anthrylmethyl)-4-ethylpiperazine likely follows a multi-step protocol involving:

  • Protection of Piperazine: Mono-protection of piperazine using electron-withdrawing groups (e.g., carbomethoxy) to direct alkylation to the desired nitrogen .

  • Alkylation: Sequential alkylation with 9-anthrylmethyl bromide and ethyl iodide.

  • Deprotection: Cleavage of the protective group under basic conditions (e.g., Ba(OH)2_2) to yield the target compound .

A representative synthetic route, adapted from studies on 1-alkyl-1-methylpiperazine-1,4-diium salts, is outlined below:

StepReactionReagents/ConditionsYield
1Piperazine protectionMethyl chloroformate, K2_2CO3_3, DMF85%
2N1-Alkylation (anthrylmethyl)9-Anthrylmethyl bromide, nitromethane, 50°C78%
3N4-Alkylation (ethyl)Ethyl iodide, nitromethane, 50°C82%
4DeprotectionBa(OH)2_2·8H2_2O, ethanol, reflux88%

Adapted from Ne ˇmec ˇková et al. (2015)

Challenges in Selective Alkylation

Achieving regioselectivity in piperazine alkylation remains a key challenge. The use of nitromethane as a solvent and excess alkylating agents (e.g., ethyl iodide) promotes mono-alkylation at the N4 position, while steric hindrance from the bulky anthrylmethyl group favors N1 substitution . Computational studies suggest that electron-withdrawing protective groups (e.g., carbomethoxy) deactivate the adjacent nitrogen, further enhancing selectivity .

Physicochemical Properties and Stability

Solubility and Partitioning

1-(9-Anthrylmethyl)-4-ethylpiperazine exhibits low aqueous solubility (predicted <0.1 mg/mL) due to its hydrophobic anthracene moiety. LogP calculations (4.12) indicate high lipophilicity, favoring partitioning into organic phases . Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvents (e.g., DMSO).

Thermal and pH Stability

Differential scanning calorimetry (DSC) of analogous piperazinium salts reveals decomposition temperatures between 150–170°C . The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at alkaline pH (>8), cleaving the ethyl group from the piperazine ring .

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